1,2,3,4-Tetrahydronaphthalene-2,3-diol
Overview
Description
1,2,3,4-Tetrahydronaphthalene, also known as Tetralin, is a hydrocarbon having the chemical formula C10H12 . It is a partially hydrogenated derivative of naphthalene and is a constituent of petroleum and coal tar . It is used in coal liquefaction and as an alternative to turpentine in paints and waxes .
Synthesis Analysis
Tetralin can be synthesized from naphthalene via a nickel-catalyzed selective hydrogenation process . Additionally, it has been reported that Tetralin can be degraded by Corynebacterium sp. strain C125, and by pyrolysis .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydronaphthalene consists of a bicyclic structure with a six-membered ring fused to a five-membered ring . The molecular weight is 132.2 g/mol .Chemical Reactions Analysis
Tetralin may react vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas . It oxidizes readily in air to form unstable peroxides that may explode spontaneously .Physical And Chemical Properties Analysis
Tetralin is a colorless liquid . It has a vapor pressure of 0.18 mmHg at 20 °C and a density of 0.973 g/mL at 25 °C . The boiling point is 207 °C and the melting point is -35 °C .Scientific Research Applications
Hydrogen Generation
1,2,3,4-Tetrahydronaphthalene-2,3-diol has been used for in-situ hydrogen generation for the catalytic conversion of oleic acid to diesel fuel hydrocarbons . The hydrogen produced from 1,2,3,4-tetrahydronaphthalene operated as an effective hydrogen donor vehicle that continuously transported active hydrogen species from the gas phase to reactant acid molecules and radical fragments .
Diesel Fuel Production
This compound has been used in the production of synthetic diesel hydrocarbons from a mono-unsaturated fatty acid model compound, oleic acid . A maximum oleic acid conversion of 92.4% and highest diesel hydrocarbon selectivity of 67.4% were achieved .
Solvent
1,2,3,4-Tetrahydronaphthalene-2,3-diol is used as a solvent in various chemical reactions . It is also used for the laboratory synthesis of dry HBr gas .
Coal Liquefaction
This compound is used in coal liquefaction . It is an alternative to turpentine in paints and waxes .
Raw Material in Fullerene Synthesis
1,2,3,4-Tetrahydronaphthalene-2,3-diol may be used as a raw material in the synthesis of fullerenes .
Transformation of Naphthalene
A study reports the transformation of naphthalene to tetralin in the presence of activated carbon supported molybdenum carbides .
Safety and Hazards
Tetralin is classified as Aquatic Chronic 2, Aspiration Toxicity 1, Carcinogenic 2, Eye Irritant 2, and Skin Irritant 2 . It has a flash point of 71 °C . It may cause cancer and is harmful if swallowed . It causes skin irritation and serious eye irritation . It is harmful to aquatic life with long-lasting effects .
Future Directions
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydronaphthalene, also known as Tetralin, is a hydrocarbon and a partially hydrogenated derivative of naphthalene . .
Mode of Action
Tetralin, its parent compound, is known to act as a hydrogen-donor solvent .
Biochemical Pathways
Tetralin has been reported to be used in coal liquefaction , suggesting it may interact with biochemical pathways related to hydrocarbon metabolism.
Pharmacokinetics
Tetralin is known to have a vapor pressure of 034 hPa at 20 °C, suggesting it may be volatile .
Result of Action
Tetralin has been reported to be used in coal liquefaction , suggesting it may have applications in industrial processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2,3,4-Tetrahydronaphthalene-2,3-diol. For instance, its parent compound, Tetralin, is known to react vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas . It also oxidizes readily in air to form unstable peroxides that may explode spontaneously .
properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-4,9-12H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTGPMXCRKCPTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC2=CC=CC=C21)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961832 | |
Record name | 1,2,3,4-Tetrahydronaphthalene-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydronaphthalene-2,3-diol | |
CAS RN |
41597-55-1, 6970-78-1 | |
Record name | trans-Tetraline-2,3-diol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90447 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC62093 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62093 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-Tetrahydronaphthalene-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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